
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl groups are commonly used in organic chemistry due to their ability to alter the chemical and physical properties of molecules, including their reactivity, acidity, and lipophilicity . They are found in a variety of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the use of trifluoromethylating agents . Protodeboronation of boronic esters is one method that has been reported for the synthesis of trifluoromethyl-containing compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The presence of a trifluoromethyl group can influence the molecular structure by introducing steric hindrance and electronic effects.Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can undergo transition metal-mediated reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group. For example, trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Safety And Hazards
Direcciones Futuras
The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in the development of new pharmaceuticals and agrochemicals . Future research may focus on developing new methods for the synthesis of trifluoromethyl-containing compounds and exploring their properties and applications.
Propiedades
IUPAC Name |
8-(trifluoromethyl)-10H-phenoxazine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)7-4-5-10-9(6-7)18-12-8(13(19)20)2-1-3-11(12)21-10/h1-6,18H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUMSUYECPLDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C=C(C=C3)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668664 |
Source


|
| Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
CAS RN |
17710-79-1 |
Source


|
| Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)
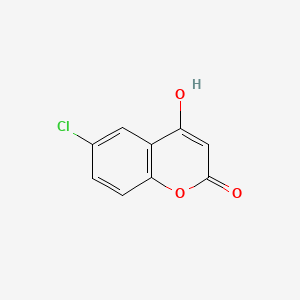
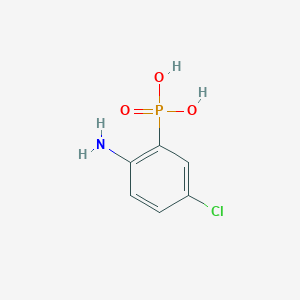
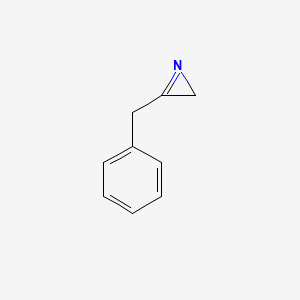


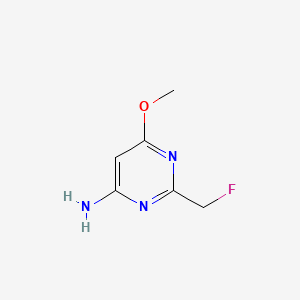
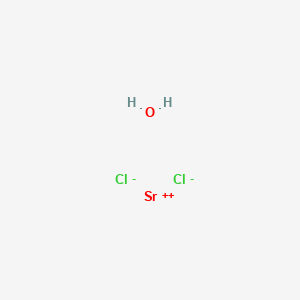
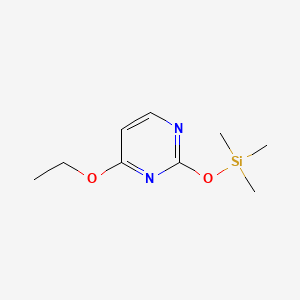
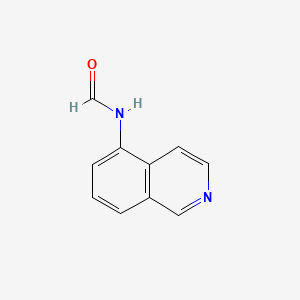
![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
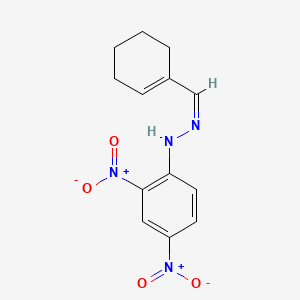
![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)
